1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Vue d'ensemble

Description

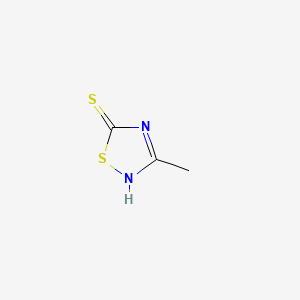

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate heating (50-80°C)

Solvent: Ethanol or water

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Alkylated or acylated derivatives

Applications De Recherche Scientifique

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.

Mécanisme D'action

The mechanism of action of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Thiadiazole Derivatives: These compounds have similar structures but differ in the position of nitrogen atoms within the ring.

1,3,4-Thiadiazole Derivatives: These compounds have the nitrogen atoms at different positions, leading to variations in chemical reactivity and biological activity.

Uniqueness

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.

Activité Biologique

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is a member of the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The following sections detail the synthesis methods, biological activities, and relevant case studies associated with this compound.

Synthesis Methods

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization reactions from thiosemicarbazides or other precursors. Common methods include:

- Cyclization of Thiosemicarbazides : Thiosemicarbazides react with various acyl chlorides to yield substituted thiadiazoles.

- Oxidative Cyclization : This involves the oxidative cyclization of thiosemicarbazones using ferric chloride.

- Rearrangement Reactions : Substituted thiadiazoles can undergo rearrangement to form more complex structures.

Antimicrobial Activity

1,2,4-thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains:

- Bacterial Activity : Compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimal activity noted against Gram-negative strains like Escherichia coli . For instance, a study reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents .

- Fungal Activity : The antifungal activity of these compounds has been linked to their structural features. For example, derivatives with specific substitutions at the thiadiazole ring showed enhanced activity against pathogenic fungi .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of 1,2,4-thiadiazole derivatives. A series of compounds were tested using maximal electroshock-induced seizure (MES) and pentylenetetrazole (PTZ) models in mice. Many derivatives exhibited protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .

Anti-inflammatory and Analgesic Effects

Several studies have indicated that 1,2,4-thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate nociceptive pathways and reduce pain responses in animal models . For instance, one derivative was shown to manipulate both central and peripheral nociceptive mechanisms effectively.

Case Studies

Propriétés

IUPAC Name |

3-methyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZWABVAIGWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190481 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36988-21-3 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036988213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.